Cas no 1396875-07-2 (N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide)

N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a specialized organic compound featuring a trifluoromethylphenyl moiety linked to an azetidine-3-carboxamide core, further functionalized with a 5-methyl-1,2-oxazole-3-carbonyl group. Its structural complexity confers high selectivity and potency in targeted applications, particularly in agrochemical and pharmaceutical research. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine ring contributes to conformational rigidity, improving binding affinity. This compound is valued for its potential as an intermediate in the synthesis of bioactive molecules, offering a balance of reactivity and stability under controlled conditions. Its well-defined stereochemistry and functional group diversity make it suitable for advanced synthetic and medicinal chemistry studies.
N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide structure
1396875-07-2 structure
Product name:N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
CAS No:1396875-07-2
MF:C16H13ClF3N3O3
MW:387.740933179855
CID:5962498
PubChem ID:71785262

N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
    • AKOS024532838
    • 1396875-07-2
    • F6125-0819
    • N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
    • VU0532644-1
    • Inchi: 1S/C16H13ClF3N3O3/c1-8-4-13(22-26-8)15(25)23-6-9(7-23)14(24)21-12-5-10(16(18,19)20)2-3-11(12)17/h2-5,9H,6-7H2,1H3,(H,21,24)
    • InChI Key: BLMTYBRTINGSHU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1NC(C1CN(C(C2C=C(C)ON=2)=O)C1)=O

Computed Properties

  • Exact Mass: 387.0597535g/mol
  • Monoisotopic Mass: 387.0597535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.4Ų

N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6125-0819-75mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
75mg
$208.0 2023-09-09
Life Chemicals
F6125-0819-2mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
2mg
$59.0 2023-09-09
Life Chemicals
F6125-0819-30mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
30mg
$119.0 2023-09-09
Life Chemicals
F6125-0819-5μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-0819-10μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-0819-20mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
20mg
$99.0 2023-09-09
Life Chemicals
F6125-0819-15mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
15mg
$89.0 2023-09-09
Life Chemicals
F6125-0819-1mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
1mg
$54.0 2023-09-09
Life Chemicals
F6125-0819-10mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
10mg
$79.0 2023-09-09
Life Chemicals
F6125-0819-40mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
1396875-07-2
40mg
$140.0 2023-09-09

Additional information on N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Introduction to N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (CAS No. 1396875-07-2)

N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

This compound, identified by its CAS number 1396875-07-2, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates several key functional groups that make it a promising candidate for various therapeutic applications. The presence of a trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and binding affinity, while the azetidine core provides a scaffold for further chemical modifications. These features have garnered considerable interest from researchers exploring novel drug candidates.

The compound's name highlights several critical structural elements that contribute to its unique chemical properties. The 2-chloro substituent on the phenyl ring introduces electrophilicity, making it susceptible to nucleophilic substitution reactions, which can be exploited in medicinal chemistry to develop more complex derivatives. Additionally, the 5-methyl-1,2-oxazole moiety serves as a bioisostere for other heterocyclic systems, offering potential advantages in terms of bioavailability and pharmacokinetic profiles. The overall architecture of N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide suggests it may interact with biological targets in ways that could lead to therapeutic benefits.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation and cancer. The structural features of this compound make it a compelling candidate for such applications. For instance, the trifluoromethyl group is known to improve binding affinity to biological targets by increasing lipophilicity and reducing metabolic degradation. This characteristic has been leveraged in the design of drugs targeting enzymes such as kinases and proteases, which play crucial roles in disease pathways.

The oxazole ring is another key feature that has been extensively studied for its potential therapeutic applications. Oxazoles are known for their ability to engage with various biological targets, including enzymes and receptors, often leading to inhibitory effects that can be therapeutically relevant. In particular, derivatives of oxazoles have shown promise in treating conditions such as pain and inflammation by interacting with specific signaling pathways. The incorporation of a 5-methyl group into the oxazole scaffold further enhances its pharmacological properties by influencing its electronic distribution and solubility characteristics.

The azetidine ring in N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide adds another layer of complexity and functionality. Azetidines are versatile heterocycles that can mimic other nitrogen-containing rings while offering unique reactivity patterns. This makes them valuable scaffolds for medicinal chemists seeking to develop novel compounds with tailored biological activities. The carboxamide group at the 3-position provides an additional site for chemical modification, allowing for further derivatization to optimize potency and selectivity.

The compound's potential applications extend to several areas of medicine, particularly in oncology and immunology. Current research indicates that molecules with similar structural motifs may interfere with critical signaling pathways involved in tumor growth and immune response modulation. For example, studies have shown that trifluoromethyl-substituted compounds can exhibit enhanced anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenases (COX). Similarly, azetidine derivatives have been explored for their ability to modulate immune checkpoints, which are increasingly recognized as important therapeutic targets.

The synthesis of N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves multi-step organic transformations that highlight the compound's synthetic accessibility despite its complex structure. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the chloro substituent, cyclocondensation reactions to form the oxazole ring, and amide bond formation to integrate the azetidine moiety. These synthetic routes demonstrate the feasibility of producing this compound on a scale suitable for further biological evaluation.

In conclusion, N-2-chloro-5-(trifluoromethyl)phenyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (CAS No. 1396875-07) is a structurally intriguing compound with significant potential in pharmaceutical development. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in drug discovery programs targeting inflammation and cancer. As research continues to uncover new biological roles for this class of molecules, compounds like this one are likely to play an increasingly important role in therapeutic strategies.

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